molecular formula C29H26N4O5 B11052163 ethyl 4-(2,5-dioxo-3-{4-[4-(pyridin-3-ylcarbonyl)phenyl]piperazin-1-yl}-2,5-dihydro-1H-pyrrol-1-yl)benzoate

ethyl 4-(2,5-dioxo-3-{4-[4-(pyridin-3-ylcarbonyl)phenyl]piperazin-1-yl}-2,5-dihydro-1H-pyrrol-1-yl)benzoate

Cat. No. B11052163
M. Wt: 510.5 g/mol
InChI Key: RXNKKOPVTCNIKB-UHFFFAOYSA-N
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Description

Ethyl 4-(2,5-dioxo-3-{4-[4-(pyridin-3-ylcarbonyl)phenyl]piperazin-1-yl}-2,5-dihydro-1H-pyrrol-1-yl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a piperazine ring, and a benzoate ester, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2,5-dioxo-3-{4-[4-(pyridin-3-ylcarbonyl)phenyl]piperazin-1-yl}-2,5-dihydro-1H-pyrrol-1-yl)benzoate involves multiple steps, including the formation of the pyrrolidine and piperazine rings, followed by their coupling with the benzoate ester. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,5-dioxo-3-{4-[4-(pyridin-3-ylcarbonyl)phenyl]piperazin-1-yl}-2,5-dihydro-1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 4-(2,5-dioxo-3-{4-[4-(pyridin-3-ylcarbonyl)phenyl]piperazin-1-yl}-2,5-dihydro-1H-pyrrol-1-yl)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 4-(2,5-dioxo-3-{4-[4-(pyridin-3-ylcarbonyl)phenyl]piperazin-1-yl}-2,5-dihydro-1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and piperazine derivatives, such as:

  • Ethyl 4-(2,5-dioxo-3-{4-[4-(pyridin-4-ylcarbonyl)phenyl]piperazin-1-yl}-2,5-dihydro-1H-pyrrol-1-yl)benzoate
  • Ethyl 4-(2,5-dioxo-3-{4-[4-(pyridin-2-ylcarbonyl)phenyl]piperazin-1-yl}-2,5-dihydro-1H-pyrrol-1-yl)benzoate.

Uniqueness

What sets ethyl 4-(2,5-dioxo-3-{4-[4-(pyridin-3-ylcarbonyl)phenyl]piperazin-1-yl}-2,5-dihydro-1H-pyrrol-1-yl)benzoate apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

properties

Molecular Formula

C29H26N4O5

Molecular Weight

510.5 g/mol

IUPAC Name

ethyl 4-[2,5-dioxo-3-[4-[4-(pyridine-3-carbonyl)phenyl]piperazin-1-yl]pyrrol-1-yl]benzoate

InChI

InChI=1S/C29H26N4O5/c1-2-38-29(37)21-7-11-24(12-8-21)33-26(34)18-25(28(33)36)32-16-14-31(15-17-32)23-9-5-20(6-10-23)27(35)22-4-3-13-30-19-22/h3-13,18-19H,2,14-17H2,1H3

InChI Key

RXNKKOPVTCNIKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=C(C2=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C5=CN=CC=C5

Origin of Product

United States

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